Fmoc-lys(palmitoyl)-OH
Description
Structural Context and Derivatization within Amino Acid Chemistry
At its core, Fmoc-lys(palmitoyl)-OH is a derivative of the naturally occurring amino acid L-lysine. The key modification is the acylation of the epsilon-amino group of the lysine (B10760008) side chain with palmitic acid, a 16-carbon saturated fatty acid. This introduces a long, hydrophobic alkyl chain into the otherwise polar amino acid structure.
The alpha-amino group of the lysine is protected by the Fmoc group. This bulky, base-labile protecting group is crucial for preventing unwanted reactions at the N-terminus during peptide synthesis. The C-terminal carboxylic acid remains free to participate in peptide bond formation.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Amino Acid Core | L-lysine |
| Nα-Protection | Fluorenylmethyloxycarbonyl (Fmoc) group |
| Side-Chain Modification | Palmitoyl (B13399708) group attached to the ε-amino group |
| C-Terminus | Free carboxylic acid (-OH) |
This strategic placement of functional groups allows for the site-specific incorporation of a lipid moiety into a growing peptide chain.
Foundational Role as a Lipidated Amino Acid Building Block in Research
The primary significance of this compound lies in its function as a readily available building block for synthesizing lipidated peptides. glpbio.comsigmaaldrich.comalfa-chemistry.com The introduction of a palmitoyl group can confer several advantageous properties to a peptide:
Enhanced Metabolic Stability: The lipid modification can protect the peptide from degradation by proteases, thereby prolonging its half-life in biological systems. sigmaaldrich.comalfa-chemistry.com
Self-Assembly: The amphipathic nature of lipidated peptides can drive their self-assembly into various nanostructures, such as micelles or fibrils, which has applications in drug delivery and materials science.
Targeting: Lipidated peptides can be used to target specific membrane proteins or to anchor synthetic constructs to cell surfaces. chemimpex.com
Researchers utilize this compound in a variety of studies, including the development of peptide-based vaccines, drug delivery systems, and probes for studying membrane biology. chemimpex.com For instance, it has been used in the preparation of galanin analogs with anticonvulsant activity. chemicalbook.com
Evolution of Fmoc-Protected Amino Acids in Solid-Phase Synthesis
The development of Fmoc-based solid-phase peptide synthesis (SPPS) by Carpino and Han in the 1970s revolutionized the field of peptide chemistry. altabioscience.com This methodology offers milder reaction conditions compared to the older Boc/Benzyl approach, making it compatible with a wider range of sensitive functional groups. altabioscience.com
The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine (B6355638) in DMF. rsc.org This orthogonality is a cornerstone of modern SPPS.
The availability of high-purity Fmoc-protected amino acids, including modified versions like this compound, has been a driving force in the synthesis of increasingly complex and lengthy peptides. nih.gov The industrial-scale production of these building blocks has made them both cost-effective and readily accessible to the research community. altabioscience.com The evolution of SPPS has also seen the development of advanced techniques and reagents to overcome challenges such as difficult sequences and peptide aggregation, further expanding the utility of Fmoc-protected amino acids. nih.gov The use of Fmoc chemistry is now standard for the automated synthesis of peptides, enabling the rapid production of these important molecules for a wide array of scientific applications. rsc.orgacs.org
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 201004-46-8 | glpbio.comchemicalbook.comchemscene.comscbt.comiris-biotech.de |
| Molecular Formula | C₃₇H₅₄N₂O₅ | chemimpex.comchemscene.comscbt.comiris-biotech.desigmaaldrich.com |
| Molecular Weight | 606.84 g/mol | sigmaaldrich.comalfa-chemistry.comchemscene.comsigmaaldrich.com |
| Appearance | White to off-white powder or crystals | sigmaaldrich.comalfa-chemistry.comchemimpex.comsigmaaldrich.com |
| Melting Point | 71-83 °C | sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZCUQJUXKWZEE-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201004-46-8 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201004-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Strategies for Fmoc Lys Palmitoyl Oh and Its Peptide Conjugates
Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporation
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and specific protocols have been adapted to incorporate sterically demanding and lipophilic residues like Fmoc-L-lys(palmitoyl)-OH. nih.govbeilstein-journals.org
Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) Strategy
The most widely used method for SPPS is the Fmoc/tBu orthogonal protection strategy. beilstein-journals.orgthieme-connect.de In this approach, the temporary Nα-amino group is protected by the base-labile Fmoc group, while the side chains of trifunctional amino acids are protected by acid-labile groups such as tert-butyl (tBu). The synthesis cycle involves the removal of the Fmoc group with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. peptide.com This process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, commonly a cocktail containing trifluoroacetic acid (TFA). beilstein-journals.org
The incorporation of Fmoc-L-lys(palmitoyl)-OH fits within this strategy, as its Nα-Fmoc group is removed under standard basic conditions, and the palmitoyl (B13399708) group on the Nε-amino group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. wiley-vch.de
Coupling Reagents and Activation Mechanisms in Fmoc SPPS
The formation of the amide bond between the incoming amino acid and the N-terminal amine of the growing peptide chain requires the activation of the carboxylic acid group. This is achieved using coupling reagents. The choice of coupling reagent is critical, especially when dealing with sterically hindered residues like Fmoc-L-lys(palmitoyl)-OH, where the bulky palmitoyl chain can impede the reaction. sioc-journal.cnnih.gov
Common coupling reagents are categorized as either carbodiimides or phosphonium (B103445)/aminium salts. nih.gov
Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), activate the carboxylic acid to form a reactive O-acylisourea intermediate. This is often used in conjunction with an additive like OxymaPure (ethyl cyanohydroxyiminoacetate) to form a less reactive, but more stable active ester, which minimizes side reactions and racemization. csic.esmdpi.com
Phosphonium and Aminium (Uronium/Guanidinium) Salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient reagents that convert the Fmoc-amino acid into a reactive ester in situ, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govelifesciences.org HATU and its derivatives are often preferred for difficult couplings due to the formation of highly reactive OAt esters. nih.gov
For the successful incorporation of Fmoc-L-lys(palmitoyl)-OH, a combination of a potent coupling reagent and optimized reaction conditions, such as extended coupling times or double coupling, may be necessary to achieve high yields. mdpi.comgoogle.com
Table 1: Common Coupling Reagents and Conditions for Fmoc-L-lys(palmitoyl)-OH Incorporation
| Coupling Reagent System | Activation Mechanism | Typical Conditions | Notes |
|---|---|---|---|
| DIC / OxymaPure | Forms an O-acylisourea, which reacts with OxymaPure to form a more stable active ester. mdpi.com | 3 equivalents each of Fmoc-L-lys(palmitoyl)-OH, DIC, and OxymaPure in DMF; 1-2 hour coupling time. mdpi.com | A reliable and cost-effective method with low racemization risk. |
| HBTU / HOBt / DIPEA | Forms a benzotriazolyl ester (OBt-ester) active intermediate. nih.govacs.org | 3-5 equivalents each of Fmoc-L-lys(palmitoyl)-OH, HBTU, HOBt, and 6-10 equivalents of DIPEA in DMF; 2-6 hour coupling time. nih.gov | A very common and effective system for standard and slightly difficult couplings. |
| HATU / DIPEA | Forms a highly reactive 7-azabenzotriazolyl ester (OAt-ester), with the pyridine (B92270) nitrogen providing anchimeric assistance. nih.govacs.org | 3-4 equivalents each of Fmoc-L-lys(palmitoyl)-OH, HATU, and 6-8 equivalents of DIPEA in DMF; may require extended coupling times or double coupling. google.comuniversiteitleiden.nl | Often considered one of the most powerful reagents for sterically hindered amino acids. |
| PyBOP / DIPEA | Forms a benzotriazolyl ester (OBt-ester) via a phosphonium intermediate. nih.gov | 3 equivalents each of Fmoc-L-lys(palmitoyl)-OH, PyBOP, and 6 equivalents of DIPEA in DMF. | Particularly useful for acid-sensitive protected amino acids due to its milder activation. sigmaaldrich.com |
Microwave-Assisted Peptide Synthesis Techniques
Microwave-assisted SPPS has emerged as a powerful technique to accelerate the synthesis of peptides, including long and difficult sequences such as lipopeptides. nih.govresearchgate.net By using microwave energy to heat the reaction mixture, both the deprotection and coupling steps can be significantly shortened, often from hours to minutes. researchgate.net This is achieved through efficient and uniform heating of the solvent and resin slurry. researchgate.net
For the incorporation of Fmoc-L-lys(palmitoyl)-OH or the on-resin acylation of lysine (B10760008), microwave heating can help overcome the steric hindrance and low reactivity associated with the long lipid chain. sioc-journal.cngoogleapis.com Protocols often involve heating to temperatures between 50-90°C for short periods (e.g., 5-10 minutes) for coupling steps. csic.esuniversiteitleiden.nl This rapid heating can enhance coupling efficiency and reduce the required excess of reagents, though conditions must be carefully optimized to prevent side reactions like racemization, particularly for sensitive amino acids. csic.esresearchgate.net
Solution-Phase Synthesis Routes for Fmoc-L-lys(palmitoyl)-OH
While SPPS is dominant for peptide assembly, the building block Fmoc-L-lys(palmitoyl)-OH itself is typically prepared using solution-phase chemistry. The general strategy involves the selective acylation of the Nε-amino group of a suitably protected lysine derivative.
A common route starts with Nα-Fmoc-L-lysine. nih.gov The Nε-amino group is then acylated with palmitic acid. To facilitate this reaction, the palmitic acid is usually activated first. One method involves reacting palmitic acid with an activating agent like N-hydroxysuccinimide (HOSu) and DCC to form a stable activated ester, Palmitoyl-OSu. rsc.org This activated ester can then be reacted with Nα-Fmoc-L-lysine under basic conditions (e.g., in the presence of Na₂CO₃ or DIPEA) to yield the desired product, Fmoc-L-lys(palmitoyl)-OH. nih.govrsc.org
An alternative is the direct coupling of palmitoyl chloride with Nα-Fmoc-L-lysine in a biphasic system (e.g., dioxane/water) with a base like sodium carbonate. nih.gov Purification is typically achieved by extraction and flash chromatography. nih.gov These methods allow for the large-scale production of the lipoamino acid building block required for SPPS.
Strategies for Constructing Complex Lipopeptide Architectures
The combination of orthogonal protecting groups and chemoselective ligation strategies enables the synthesis of highly complex lipopeptides with defined architectures.
Branched and Dendrimeric Lipopeptides: Using a lysine residue protected with an orthogonal group (e.g., Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Alloc)-OH) as a branching point is a common strategy. acs.orggoogle.com After assembling the main peptide chain, the orthogonal group on the lysine side chain is selectively removed, and a second peptide chain or a lipid moiety can be synthesized from the newly liberated amine. nih.govacs.org By using a building block like Fmoc-Lys(Fmoc)-OH, where both amines are protected by the same base-labile group, it is possible to build symmetrical branched structures, leading to peptide dendrimers. qyaobio.com Lipidation can then be performed at the N-termini of these branches. acs.org
Multi-Lipidated Peptides and PEGylated Lipopeptides: Multiple lysine residues, each protected with a different orthogonal group (e.g., one with Mtt, another with Alloc), can be incorporated into a peptide sequence. This allows for the sequential deprotection and modification of each lysine side chain with different lipids or other molecules like polyethylene (B3416737) glycol (PEG) chains, creating highly complex and multifunctional constructs. beilstein-journals.org For instance, a Dde group can be removed to couple a fatty acid, and then the N-terminal Fmoc group can be removed to attach a PEG molecule. beilstein-journals.org
Chemoselective Ligation: For the assembly of very large or complex lipopeptide structures, a convergent approach using chemoselective ligation can be employed. mdpi.comexplorationpub.com This involves synthesizing smaller, protected peptide and lipopeptide fragments separately and then joining them together in solution. Techniques like Native Chemical Ligation (NCL), which forms a native peptide bond between a C-terminal thioester and an N-terminal cysteine, allow for the efficient coupling of unprotected fragments. mdpi.com Other ligation methods, such as oxime or thiazolidine (B150603) formation, can also be used to connect lipopeptide vectors to cargo peptides, providing stable, non-native linkages. explorationpub.comacs.org
Bioconjugation Chemistry Utilizing Fmoc Lys Palmitoyl Oh Derivatives
Methodologies for Covalent Attachment of Biomolecules and Surfaces
The primary method for covalently incorporating Fmoc-lys(palmitoyl)-OH into a larger biomolecule is through solid-phase peptide synthesis (SPPS). sigmaaldrich.com In this process, the compound acts as a monomer unit, where its free carboxyl group is activated to form an amide bond with the free N-terminal amine of a growing peptide chain, which is itself anchored to a solid resin support. google.comnih.gov The Fmoc group protects the α-amine during the coupling step and is subsequently removed with a mild base, typically a piperidine (B6355638) solution, to allow for the next amino acid to be added to the sequence. nih.govmdpi.com This cycle is repeated to construct a peptide of a desired sequence, with the palmitoylated lysine (B10760008) residue positioned at a specific site.
The activation of the carboxylic acid is a crucial step for efficient amide bond formation. This is typically achieved using a combination of coupling reagents.
| Reagent Class | Specific Examples | Role in Coupling Reaction |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Activates the carboxylic acid to form a highly reactive ester, facilitating nucleophilic attack by the amine. mdpi.com |
| Additives | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses side reactions and minimizes racemization during the coupling step. mdpi.com |
| Non-nucleophilic Bases | DIPEA (N,N-Diisopropylethylamine), TMP (2,4,6-Trimethylpyridine) | Maintains basic conditions required for the coupling reaction without competing as a nucleophile. google.commdpi.com |
This methodology is not limited to peptide synthesis. It has been adapted to covalently attach lipopeptides to functionalized surfaces. For instance, peptide dendrimers and lipopeptides have been synthesized directly onto cellulose (B213188) fibers. mdpi.com The process involves first functionalizing the cellulose surface to present free amine groups. Then, using the same SPPS principles, this compound or other Fmoc-protected amino acids are sequentially coupled to the surface by activating their carboxyl groups with reagents like HATU and HOAt. mdpi.com This approach creates materials with novel properties, such as antimicrobial surfaces.
Rational Design of Targeted Bioconjugates for Research Applications
The rational design of bioconjugates using this compound hinges on the strategic placement of the palmitoyl (B13399708) group to impart specific physicochemical properties to the final molecule. The long, saturated alkyl chain of palmitic acid significantly increases the lipophilicity of the peptide. sigmaaldrich.com This property is exploited to create bioconjugates that can interact with or anchor to the lipid bilayers of cell membranes, a key design element for enhancing cellular uptake and bioavailability. sigmaaldrich.comchemimpex.com
In drug development research, this lipidation strategy is used to create targeted drug delivery systems. chemimpex.com By incorporating this compound into a peptide sequence that has an affinity for a specific cell surface receptor, the resulting lipopeptide can be targeted to particular cell types, such as cancer cells. chemimpex.com The palmitoyl chain can facilitate prolonged association with the cell membrane, potentially increasing the local concentration of the therapeutic agent and improving its efficacy.
Another major application is in the development of self-adjuvanting synthetic vaccines. core.ac.uk The palmitoyl moiety can serve as a built-in agonist for Toll-like receptors (TLRs), particularly TLR2, which are part of the innate immune system. nih.gov By conjugating a peptide antigen to a lipid core built from palmitoylated lysine residues, the resulting lipopeptide can elicit a much stronger immune response without the need for an external adjuvant. The design involves synthesizing a peptide epitope and attaching it to a lipidated lysine scaffold, a process simplified by the use of this compound in SPPS.
| Bioconjugate Type | Design Principle | Research Application |
| Targeted Lipopeptides | The palmitoyl group acts as a membrane anchor, while the peptide sequence provides targeting specificity. chemimpex.com | Development of targeted therapies, for example in cancer research, to increase drug localization and cellular interaction. chemimpex.com |
| Synthetic Vaccines | The lipid moiety functions as an intrinsic adjuvant, activating immune cells like macrophages and dendritic cells via TLRs. nih.gov | Creating potent, chemically defined vaccines that induce robust humoral and cellular immune responses. nih.gov |
| Membrane Protein Research | The lipophilic tail helps to solubilize and stabilize membrane proteins for structural and functional studies. chemimpex.com | Facilitating the study of membrane protein structure and function, which is often hindered by their hydrophobicity. chemimpex.com |
| Antimicrobial Peptides | Lipidation can enhance the peptide's ability to disrupt bacterial cell membranes. mdpi.com | Investigating novel antimicrobial agents to combat antibiotic-resistant bacteria. |
Investigations into Chemoselectivity and Site-Selectivity in Lysine Bioconjugation
Chemoselectivity and site-selectivity are paramount for creating homogeneous bioconjugates with predictable properties. nih.gov These concepts address the challenge of modifying a specific amino acid at a specific location within a protein that contains multiple reactive sites.
Chemoselectivity refers to the ability of a reagent to react with one type of functional group in the presence of others (e.g., an amine in the presence of a thiol or hydroxyl group). nih.govnih.gov The primary amine of lysine is a common target for bioconjugation due to its high nucleophilicity and frequent exposure on protein surfaces. researchgate.netresearchgate.net Classical methods for modifying lysine residues often employ electrophilic reagents like N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds. researchgate.netresearchgate.net For example, palmitic acid can be activated as an NHS ester to palmitoylate lysine residues on a fully formed protein. researchgate.net
Site-selectivity refers to the modification of a single, specific residue among multiple residues of the same type (e.g., one specific lysine out of many). nih.gov Achieving site-selectivity in post-synthesis modifications is challenging and often relies on subtle differences in the local environment and pKa of the target residue. The α-amino group at a protein's N-terminus and the ε-amino group of a lysine side chain have different pKa values. This difference can be exploited to control selectivity by adjusting the pH of the reaction. nih.govfrontiersin.org
| Amine Group | Typical pKa | Optimal pH for Reaction | Rationale |
| N-terminal α-amine | ~7.6 - 8.0 | ~7.0 - 7.5 | At near-neutral pH, the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine side chain. nih.govfrontiersin.org |
| Lysine ε-amine | ~10.5 | ~8.5 - 9.5 | A higher pH is required to deprotonate the more basic ε-amine, making it sufficiently nucleophilic to react. nih.govfrontiersin.org |
However, the use of this compound in SPPS circumvents the challenges of post-synthetic modification entirely. By using this pre-modified amino acid as a building block, the palmitoyl group is incorporated at a precisely defined position in the peptide sequence. google.com This "by design" approach provides absolute site-selectivity, as the location of the lipid modification is dictated by the synthesis plan rather than the differential reactivity of sites on a completed protein. This level of control is essential for structure-activity relationship studies and the development of highly defined therapeutic and diagnostic agents. nih.gov
Role of Fmoc Lys Palmitoyl Oh in Peptide and Lipopeptide Design and Engineering
Engineering Hydrophobicity and Amphiphilicity in Peptide Sequences
The introduction of a palmitoyl (B13399708) chain via Fmoc-lys(palmitoyl)-OH is a widely used strategy to increase the hydrophobicity of peptides. chemimpex.com This modification transforms hydrophilic peptides into amphiphilic molecules, which possess both a hydrophilic peptide component and a hydrophobic lipid tail. This engineered amphiphilicity is a critical factor that can drive the self-assembly of lipopeptides into various nanostructures, such as micelles, nanotubes, and vesicles. nih.gov
The ability of these lipidated peptides to self-assemble is often dependent on a critical aggregation concentration (cac). acs.org The self-assembly process can be influenced by factors such as the position of the lipid chain within the peptide sequence. The increased hydrophobicity conferred by the palmitoyl group can also enhance the interaction of the peptide with cell membranes, a crucial step for the biological activity of many peptide drugs. mdpi.com
Table 1: Impact of Palmitoylation on Peptide Properties
| Property | Effect of Palmitoylation | Research Finding | Citation |
|---|---|---|---|
| Hydrophobicity | Increases | The palmitoyl group enhances hydrophobicity, making peptides more lipophilic. | chemimpex.com |
| Amphiphilicity | Induces | Attachment of a lipid chain to a hydrophilic peptide leads to amphiphilicity. | |
| Self-Assembly | Promotes | Lipidated peptides can self-assemble into various nanostructures like micelles. | nih.gov |
| Membrane Interaction | Enhances | The lipid chain can anchor the peptide in cell membranes. | mdpi.com |
Impact on Peptide Conformational Stability and Secondary Structure Formation
Lipidation with a palmitoyl group can have a significant impact on the conformational stability and secondary structure of peptides. The introduction of the long alkyl chain can promote and stabilize specific secondary structures, most notably α-helices. acs.org This stabilization is often attributed to the increased local concentration of the peptide resulting from self-assembly, which in turn enhances intramolecular noncovalent interactions. acs.org
Studies have shown that saturated fatty acids with longer chains, such as palmitic acid, have a greater potential to stabilize peptide conformations compared to shorter or unsaturated fatty acids due to enhanced hydrophobic interactions with the peptide chain. nih.gov For instance, the acylation of the antimicrobial peptide novicidin with a C12 acyl group led to an increased tendency to form an α-helical structure, a change linked to the peptide's propensity to form micelles. nih.gov Similarly, a systematic study on lipidated glucagon-like peptide 1 (GLP-1) analogues revealed an increase in the α-helical secondary structure upon lipidation. acs.org
The position of the lipidation can also influence the resulting structure. The confinement of peptide amphiphiles within micelles can mimic an artificial tertiary structure, inducing and stabilizing organized peptide secondary structures. rsc.org
Modulation of Peptide Bioavailability and Pharmacokinetic Profiles
A primary motivation for incorporating this compound into peptide therapeutics is to improve their bioavailability and pharmacokinetic profiles. nih.govchemimpex.com The increased lipophilicity can enhance the absorption of the peptide. bachem.com One of the key mechanisms behind the improved pharmacokinetics is the binding of the palmitoylated peptide to plasma proteins, particularly albumin. nih.gov This binding creates a circulating depot of the drug, protecting it from rapid degradation and clearance. nih.gov
The well-known antidiabetic drug liraglutide (B1674861), a GLP-1 analogue, utilizes this strategy. The palmitic acid moiety, attached via a glutamic acid spacer, facilitates binding to plasma albumin, which shields the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and reduces renal clearance. nih.gov This results in a significantly prolonged half-life, allowing for once-daily administration. nih.gov
However, it is crucial to achieve a balance between hydrophilicity and lipophilicity. bachem.com Excessively lipophilic peptides may exhibit poor aqueous solubility and can become trapped within the lipid bilayer of cell membranes instead of crossing them to reach their target. bachem.com
Table 2: Effect of Palmitoylation on Pharmacokinetic Parameters
| Parameter | Effect of Palmitoylation | Mechanism | Example | Citation |
|---|---|---|---|---|
| Half-life | Increased | Binding to plasma albumin, reducing clearance and enzymatic degradation. | Liraglutide | nih.gov |
| Bioavailability | Potentially Increased | Enhanced absorption due to increased lipophilicity. | General Peptide Drugs | nih.govbachem.com |
| Renal Clearance | Reduced | Shielding effect of the fatty acid moiety when bound to albumin. | Liraglutide | nih.gov |
Influence on Metabolic Stability of Peptide Therapeutics
The covalent attachment of a palmitoyl group through this compound can significantly enhance the metabolic stability of peptide therapeutics. nih.govsigmaaldrich.comsigmaaldrich.com Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. mdpi.com Lipidation provides a steric shield, hindering the access of proteolytic enzymes to the peptide backbone. nih.gov
This protective effect is a key contributor to the extended half-life of lipidated peptides. nih.gov For example, the stability of insulin (B600854) can be improved against enzymatic degradation by attaching 1,3-dipalmitoylglycerol. mdpi.com Similarly, N-terminal alkylation of the peptide l-PDC31 with a dodecyl group substantially improved its stability in plasma, likely by conferring resistance to proteolysis. mdpi.com The binding of the lipidated peptide to plasma proteins like albumin also contributes to its protection from enzymatic degradation. nih.gov
Interactions with Biological Membranes and Model Lipid Systems
Elucidation of Peptide-Membrane Interaction Mechanisms Mediated by Palmitoylation
The covalent attachment of a palmitoyl (B13399708) group to a peptide via Fmoc-L-Lys(palmitoyl)-OH fundamentally alters its physicochemical properties, most notably by dramatically increasing its hydrophobicity. wikipedia.org This modification is a primary determinant of the peptide's subsequent interactions with the lipid bilayers of cell membranes. The underlying mechanisms are multifaceted, involving direct insertion into the membrane core and modulation of the local membrane environment.
The primary mechanism is the hydrophobic effect. The long, saturated 16-carbon chain of the palmitoyl group readily partitions into the nonpolar, acyl chain core of the phospholipid bilayer. wikipedia.org This interaction serves as a strong membrane anchor, significantly increasing the residency time of the lipopeptide at the membrane surface. researchgate.net This process can be conceptualized as a "membrane trapping" mechanism, where even peptides with weak intrinsic membrane affinity can become stably associated with the membrane following palmitoylation. researchgate.net
Furthermore, palmitoylation influences the orientation and depth of peptide insertion. The lipid anchor can pull parts of the peptide into close proximity with the membrane, potentially masking or exposing binding sites and altering the peptide's conformation. researchgate.netfrontiersin.org Palmitoylation also plays a role in directing the lateral organization of peptides within the membrane. It can facilitate the clustering of proteins and peptides into specialized membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. wikipedia.org This localization is not merely passive; it can bring specific molecules into proximity, thereby facilitating their interaction and influencing downstream signaling pathways. frontiersin.org The reversible nature of protein S-palmitoylation in nature highlights its role as a dynamic regulatory switch for protein localization and function, a principle that is harnessed synthetically using building blocks like Fmoc-L-Lys(palmitoyl)-OH. wikipedia.orgtandfonline.com
Studies on Membrane Protein Solubilization and Stabilization
Membrane proteins are notoriously difficult to study due to their amphipathic nature, which often leads to aggregation and insolubility in aqueous buffers once extracted from their native lipid environment. The lipophilic properties of the palmitoyl group in Fmoc-L-Lys(palmitoyl)-OH can be leveraged to address these challenges. While direct studies focusing solely on this compound are limited, research on similar lipidated amino acids and peptides provides strong evidence for their utility in this area. chemimpex.com
The principle involves using the lipoamino acid to create a more favorable environment for the membrane protein. The palmitoyl chain can interact with the hydrophobic transmembrane domains of the protein, mimicking the native lipid bilayer and preventing these domains from being exposed to the aqueous solvent, which is a primary cause of aggregation. researchgate.net For instance, a related derivative, Fmoc-D-Lys(palmitoyl-Glu-OtBu)-OH, has been noted for its utility in aiding the solubilization and stabilization of membrane proteins for structural and functional studies. chemimpex.com
In practice, peptides incorporating Fmoc-L-Lys(palmitoyl)-OH can be co-solubilized with membrane proteins, or the lipoamino acid itself can be part of a solubilizing agent mixture. The selection of solvents is critical; systems often employ a combination of aqueous buffers with organic solvents like acetonitrile (B52724) or denaturing chaotropes such as guanidine (B92328) hydrochloride to successfully solubilize highly hydrophobic peptides and proteins. researchgate.net By providing a hydrophobic shield, the palmitoyl group helps to maintain the protein's native conformation and stability outside of the cell membrane, which is essential for techniques like NMR spectroscopy or X-ray crystallography.
Investigations into Cellular Permeability and Uptake Pathways
Research has demonstrated the direct impact of palmitoylation on membrane translocation. For example, a study on the tripeptide Gly-His-Lys (GHK) showed a significant increase in skin permeability when a palmitoyl group was attached. The data indicated that the permeability of the palmitoylated peptide (Pal-GHK) was approximately twice that of the original GHK peptide over a 24-hour period. ijirss.com This enhancement is attributed to the lipid tail's ability to fluidize the stratum corneum lipids and facilitate entry.
The interaction can also be more disruptive. Studies with short cationic lipopeptides have shown that they can damage bacterial cell membranes, leading to cell death. nih.gov The process involves the initial electrostatic attraction of the peptide's cationic residues to the negatively charged bacterial membrane, followed by the insertion of the lipid tail into the bilayer, causing destabilization, pore formation, and loss of membrane integrity. nih.gov This mechanism highlights how the palmitoyl anchor is crucial for the peptide's antimicrobial action.
Table 1: Effect of Palmitoylation on Peptide Skin Permeability This table presents data from a study comparing the skin permeability of the GHK peptide with its palmitoylated form (Pal-GHK). The values represent the percentage of the initial dose that permeated through the skin sample at different time points.
| Compound | Permeability at 4 hours (%) | Permeability at 24 hours (%) | Fold Increase over GHK (at 24h) |
|---|---|---|---|
| GHK | 1.08 | 2.53 | - |
| Pal-GHK | 2.48 | 4.61 | ~1.8x |
Data sourced from Bae, J. S., et al. (2021). ijirss.com
Computational Approaches to Peptide-Membrane Dynamics and Interfacial Phenomena
Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the interactions of lipidated peptides with membranes at an atomic level. nih.gov These simulations can provide insights into dynamic processes that are difficult to capture experimentally, such as the precise orientation of the peptide, its depth of insertion, and its influence on local membrane structure. nih.govresearchgate.net
MD simulations of palmitoylated peptides allow researchers to visualize the insertion of the lipid tail into the bilayer and analyze the resulting perturbations. Key parameters that can be calculated include changes in bilayer thickness, area per lipid, lipid chain order, and membrane curvature. nih.gov For example, simulations of short, cationic lipopeptides interacting with model bacterial membranes have shown that the peptides cause a local disordering of the lipid acyl chains and a thinning of the membrane, which can be precursors to pore formation. nih.gov
These computational studies help to build a detailed, mechanistic understanding of how the palmitoyl anchor mediates membrane interactions. They can be used to predict how changes in peptide sequence or lipid composition will affect binding and translocation, thereby guiding the rational design of new lipopeptides with optimized membrane-disrupting or cell-penetrating properties. The synergy between computational analysis and experimental validation provides a powerful approach to exploring the complex dynamics at the peptide-membrane interface.
Table 2: Molecular Dynamics Simulation of Lipopeptide Interaction with a Model Gram-Positive Bacterial Membrane This table shows the results from an MD simulation studying the effect of a lipopeptide on the properties of a model bacterial membrane (G+). The data illustrates how the peptide perturbs the physical characteristics of the lipid bilayer.
| System | Area per Lipid (Top Leaflet) (Ų) | Area per Lipid (Bottom Leaflet) (Ų) | Bilayer Thickness (Å) |
|---|---|---|---|
| G+ Membrane Only | 63.39 ± 0.53 | 58.58 ± 1.06 | 39.98 ± 0.02 |
| G+ Membrane with Peptide | 67.63 ± 6.14 | 63.07 ± 1.31 | 39.29 ± 0.17 |
Data sourced from Piktel, E., et al. (2021). nih.gov
Self Assembly and Supramolecular Chemistry of Fmoc Lys Palmitoyl Oh and Its Conjugates
Formation of Self-Assembled Nanostructures, Including Micelles, Bilayers, and Fibrils
The amphiphilic nature of Fmoc-lys(palmitoyl)-OH is the primary driver of its self-assembly in aqueous environments. The molecule possesses a hydrophilic head (the carboxylic acid of the lysine) and a large hydrophobic domain comprising the sixteen-carbon palmitoyl (B13399708) tail and the fluorenyl group. This structure promotes the spontaneous organization of molecules to minimize the unfavorable interactions between the hydrophobic parts and water.
Research on simple lipoamino acids demonstrates their tendency to form fundamental supramolecular structures such as micelles and vesicles. rsc.orgrsc.org In a micellar arrangement, the palmitoyl chains would aggregate to form a hydrophobic core, while the polar lysine (B10760008) carboxyl groups would be exposed to the aqueous solvent. At higher concentrations or under different conditions, these molecules can form bilayers, which are the basis of vesicular structures (liposomes). csic.es These bilayers arrange with the hydrophobic tails facing inward, shielded from the water, and the hydrophilic heads facing outward. Studies on structurally analogous molecules, such as Fmoc-Pam2CysOH, have confirmed the formation of vesicles in aqueous solutions. nih.gov
Beyond simple micellar and vesicular structures, the presence of the Fmoc group and the hydrogen-bonding capability of the lysine backbone introduce the potential for more complex, ordered assemblies like nanofibers and ribbons. The self-assembly process for many Fmoc-protected amino acids is driven by a combination of hydrogen bonding and π-π stacking, which favors the formation of one-dimensional, elongated nanostructures. frontiersin.org These individual fibrils can then further associate laterally to form thicker fibers or flatten into nanoribbons. nih.govfrontiersin.org While simple lipoamino acids often form micelles or vesicles, the incorporation of moieties capable of establishing strong directional interactions like hydrogen bonds can lead to the evolution of more advanced fibrillar structures. rsc.orgrsc.org
Table 1: Examples of Self-Assembled Structures from Analogous Lipoamino Acids and Lipopeptides
| Compound/Class | Assembled Nanostructure(s) | Key Driving Interactions | Reference(s) |
| Simple Lipoamino Acids | Micelles, Vesicles | Hydrophobic Effect | rsc.orgrsc.org |
| Fmoc-Pam2CysOH | Unilamellar and Compound Vesicles | Hydrophobic Effect, π-π Stacking | nih.gov |
| Lipidated Dipeptides | Fibrillar Structures | Hydrophobic Effect, Hydrogen Bonding | rsc.org |
| Lipidated β3-Peptides | Twisted Ribbons, Multilaminar Nanobelts | Hydrophobic Effect, Hydrogen Bonding, Electrostatic Interactions | frontiersin.orgnih.gov |
Determinants of Self-Assembly Propensity: Influence of Chirality and Amphiphilicity
The self-assembly behavior of this compound is governed by a delicate balance of non-covalent forces originating from its distinct molecular components. The propensity to form specific nanostructures is determined by its profound amphiphilicity and the inherent chirality of its amino acid core.
Amphiphilicity: The molecule's pronounced amphiphilic character is the foundational determinant of assembly. rsc.org
Hydrophobic Interactions: The long C16 palmitoyl chain is the dominant hydrophobic element, strongly driving the aggregation of molecules to sequester the aliphatic tails away from water. frontiersin.org This hydrophobic collapse is a primary force in the formation of the core of micelles, vesicles, and other nanostructures.
π-π Stacking: The aromatic Fmoc group contributes significantly to the hydrophobic character but also introduces the potential for specific, directional π-π stacking interactions. frontiersin.org This interaction is crucial for the formation of ordered, one-dimensional structures like fibrils, where the fluorenyl groups can stack in a regular, repeating fashion.
Hydrogen Bonding and Electrostatic Interactions: The lysine backbone provides sites for hydrogen bonding (amide and carboxyl groups) and potential electrostatic interactions (if the carboxyl group is deprotonated). frontiersin.org These forces provide specificity and directionality, guiding the arrangement of molecules within the supramolecular assembly and influencing the morphology. frontiersin.org
Influence of Chirality: The use of L-lysine introduces chirality at the molecular level, which can be translated to the macroscopic or nanoscopic scale of the final assembly. bohrium.com The stereochemistry of the amino acid dictates the preferred spatial arrangement of the interacting functional groups, leading to chiral supramolecular structures. csic.es For instance, in the context of fibril formation, the chirality of the building block can induce a specific twist, resulting in the formation of left- or right-handed helical ribbons and fibers. Studies on lipopeptides have shown that changing an amino acid from an L- to a D-isomer can dramatically alter the resulting nanostructure, for example, from nanofibers to nanotubes. This transmission of chirality from the molecule to the supramolecular architecture is a key principle in designing peptide-based materials with specific morphologies and properties. csic.esbohrium.com
Co-Assembly Phenomena with Other Modified Amino Acids and Peptides
This compound is not only capable of self-assembly but can also act as a component in more complex co-assembled systems. Co-assembly involves mixing two or more different molecular building blocks that organize together to form a single, integrated supramolecular structure. This strategy allows for the creation of multifunctional materials with properties that are not achievable with the individual components alone. scirp.org
The introduction of a highly lipophilic and bulky component like this compound into a system of other self-assembling molecules, such as Fmoc-dipeptides or other modified amino acids, can significantly modulate the properties of the resulting nanostructure. For example, co-assembling this compound with a hydrogel-forming peptide could alter the mechanical properties of the gel, its hydrophobicity, and its interaction with encapsulated molecules. The palmitoyl chain can enhance hydrophobic domains within the material, while the Fmoc group can participate in the π-π stacking network that often underpins the gel's fibrillar matrix.
Studies have shown that co-assembling different Fmoc-amino acids or peptides can lead to hydrogels with improved stability and functionality. nih.gov This approach allows for the precise tuning of the chemical and physical characteristics of the final material by simply adjusting the ratio and identity of the co-assembling components.
Structural Characterization of Supramolecular Assemblies: An Academic Perspective
The elucidation of the morphology, dimensions, and underlying molecular arrangement of self-assembled nanostructures requires a suite of complementary analytical techniques. An academic approach to characterizing assemblies of this compound and its conjugates would involve multiple methods to build a comprehensive picture of the system.
Microscopy Techniques: Direct visualization of the nanostructures is crucial. Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the imaging of assemblies in a vitrified, near-native state, providing clear information on morphology (e.g., spherical micelles, vesicles, fibers) and dimensions. nih.govAtomic Force Microscopy (AFM) can be used to image surfaces in both air and liquid, providing high-resolution topographical data, including the height and width of fibrils or the surface features of nanobelts. nih.gov
Scattering Techniques: Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the average size, shape, and internal structure of nanoparticles in solution. nih.gov By fitting the scattering data to various models (e.g., core-shell sphere, cylinder), one can obtain quantitative information about the dimensions of micelles or the thickness of bilayers in vesicles. nih.gov
Spectroscopic Methods:
Fluorescence Spectroscopy: This method, often using probes like Nile Red or pyrene, is employed to determine the Critical Aggregation Concentration (CAC), the threshold concentration above which self-assembly occurs. rsc.orgnih.gov The change in the fluorescence spectrum of the probe upon its incorporation into the hydrophobic microenvironment of the assemblies signals their formation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is essential for probing the chiral organization and secondary structure within the assemblies. frontiersin.org A CD signal can indicate the transfer of chirality from the molecular building blocks to the supramolecular structure, and specific signals can suggest the presence of ordered arrangements like β-sheets, which are common in Fmoc-peptide fibrils.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the hydrogen bonding within the assemblies. Shifts in the amide bond vibrational frequencies can indicate the formation of intermolecular hydrogen bonds, confirming the presence of structures like β-sheets.
Table 2: Academic Techniques for Characterizing Supramolecular Assemblies
| Technique | Information Provided |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of morphology (micelles, vesicles, fibrils), size, and lamellarity. |
| Atomic Force Microscopy (AFM) | High-resolution 3D topography, surface features, and dimensional analysis (height, width). |
| Small-Angle X-ray Scattering (SAXS) | Average particle shape, size, and internal structure in solution (e.g., core-shell radius, bilayer thickness). |
| Fluorescence Spectroscopy (with probes) | Determination of the Critical Aggregation Concentration (CAC). |
| Circular Dichroism (CD) Spectroscopy | Analysis of chiral organization and secondary structure (e.g., β-sheets, helicity). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on intermolecular hydrogen bonding and molecular conformation. |
Advanced Applications in Drug Delivery Systems and Therapeutics Development
Design and Development of Lipid-Based Drug Delivery Platforms
The incorporation of Fmoc-lys(palmitoyl)-OH into peptide sequences is a key strategy in the development of lipid-based drug delivery platforms. The palmitoyl (B13399708) group, a 16-carbon saturated fatty acid, significantly increases the hydrophobicity of the resulting peptide. chemimpex.com This lipophilicity is crucial for the interaction and integration of the peptide into lipid bilayers, which form the basis of delivery systems like liposomes and micelles. chemimpex.comchemimpex.com
The self-assembly of these lipidated peptides, or peptide amphiphiles (PAs), can be precisely controlled to form various nanostructures such as nanofibers, nanorods, and spherical micelles. nih.govmdpi.com These structures can encapsulate therapeutic agents, protecting them from degradation in the physiological environment and facilitating their transport to target sites. The Fmoc protecting group, while primarily used for synthesis, can also influence the self-assembly process through aromatic stacking interactions. mdpi.com The ability to form these ordered nanostructures is fundamental to creating stable and efficient drug carriers. nih.gov
Rational Formulation of Liposomal Systems for Enhanced Therapeutic Agent Delivery
This compound is particularly valuable in the rational formulation of liposomal systems. Liposomes are vesicular structures composed of a lipid bilayer that can enclose both hydrophilic and hydrophobic drugs. By incorporating peptides functionalized with this compound into the liposomal membrane, the stability, and pharmacokinetic profile of the delivery system can be significantly improved. chemimpex.com
The palmitoyl chain acts as an anchor, firmly embedding the peptide in the lipid bilayer of the liposome (B1194612). nih.gov This can enhance the structural integrity of the liposome and control the release of the encapsulated drug. Furthermore, the peptide component can be designed to have specific functions, such as targeting ligands or fusogenic properties, which promote the fusion of the liposome with the target cell membrane, thereby enhancing the intracellular delivery of the therapeutic agent. chemimpex.com The increased lipophilicity conferred by the palmitoyl group can also lead to increased cellular permeability and metabolic stability of the delivered drug. alfa-chemistry.comsigmaaldrich.com
Strategies for Targeted Drug Delivery, with a Focus on Cancer Research
In cancer research, targeted drug delivery is paramount to increase the efficacy of chemotherapeutic agents while minimizing side effects. This compound is a key component in designing peptide-based systems for this purpose. chemimpex.com By synthesizing peptides that include this lipidated amino acid, it is possible to create drug conjugates that can selectively target tumor cells. chemimpex.comaacrjournals.org
Development of Peptide-Based Vaccines and Immunotherapeutics
The use of this compound is instrumental in the development of next-generation peptide-based vaccines and immunotherapeutics. chemimpex.com Lipidated peptides, often referred to as lipopeptides, have been shown to be potent immunogens capable of eliciting strong T-cell responses. The palmitoyl group acts as a lipid tail that can anchor the peptide to the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs). aai.org
This anchoring effect enhances the presentation of the peptide antigen to T-cells, leading to a more robust and sustained immune response. aai.org Furthermore, the lipopeptide itself can act as a self-adjuvant, stimulating the innate immune system through Toll-like receptors (TLRs), such as TLR2. acs.orguniversiteitleiden.nl This intrinsic adjuvanticity can obviate the need for external adjuvants, simplifying vaccine formulation. The synthesis of such lipopeptides is facilitated by the use of this compound as a building block in solid-phase peptide synthesis (SPPS). glpbio.com
Explorations into Therapeutic Potential in Metabolic and Neurological Research
The application of this compound extends to the development of therapeutics for metabolic and neurological disorders. In the field of metabolic diseases, this compound is used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1). peptide.com The lipidation of GLP-1 analogs with a palmitoyl group enhances their binding to serum albumin, which significantly prolongs their circulatory half-life and allows for less frequent administration in the treatment of type 2 diabetes and obesity. vulcanchem.com
In neurological research, lipidated peptides are being investigated for their potential to cross the blood-brain barrier (BBB), a major challenge in the delivery of drugs to the central nervous system. The increased lipophilicity of peptides containing a palmitoyl group may enhance their ability to permeate the BBB. Furthermore, systemically-active galanin analogs incorporating a palmitoyl-lysine have shown potent anticonvulsant activities in preclinical models. medchemexpress.comnih.gov The use of this compound is also being explored in the development of probes for high-resolution imaging of neuronal structures.
Biomaterials Science and Tissue Engineering Applications
Fabrication of Self-Assembled Hydrogels and Advanced Soft Materials
The self-assembly of Fmoc-lys(palmitoyl)-OH is a cornerstone of its utility in creating advanced biomaterials. The process is primarily driven by a combination of non-covalent interactions, including hydrophobic interactions between the palmitoyl (B13399708) chains, π-π stacking of the aromatic Fmoc groups, and hydrogen bonding between the peptide backbones. nih.govmdpi.com This spontaneous organization leads to the formation of nanofibers, which entangle to create a three-dimensional network that entraps water, resulting in a hydrogel. nih.govnih.gov
The properties of these hydrogels can be finely tuned by altering various factors. The concentration of the lipopeptide directly influences the mechanical stiffness of the resulting gel. mdpi.com Furthermore, the introduction of other molecules, such as other Fmoc-amino acids or polymers, allows for the creation of multi-component hydrogels with tailored chemical and mechanical properties. nih.govresearchgate.net For instance, co-assembling this compound with charged or polar amino acids can modify the surface chemistry and mechanical strength of the hydrogel, influencing cell-material interactions. researchgate.netacs.org
The self-assembly process can be triggered by changes in environmental conditions such as pH or temperature, offering a degree of control over the gelation process. mdpi.comacs.org This responsiveness is a key feature for in-situ forming hydrogels, which can be injected as a liquid and subsequently solidify at the target site within the body.
Table 1: Factors Influencing the Properties of this compound-Based Hydrogels
| Factor | Influence on Hydrogel Properties | Research Findings |
| Concentration | Affects mechanical stiffness (modulus) and fiber density. | Higher concentrations generally lead to stiffer hydrogels due to a more densely entangled nanofiber network. mdpi.com |
| Co-assembly with other molecules | Modifies chemical functionality, surface charge, and mechanical properties. | Co-assembly with Fmoc-amino acids like serine or glutamic acid can tune gel stiffness and improve compatibility with specific cell types. nih.govresearchgate.net |
| pH | Can trigger or influence the self-assembly process. | Changes in pH can alter the ionization state of the carboxylic acid group, affecting the intermolecular interactions that drive hydrogel formation. acs.orgresearchgate.net |
| Temperature | Can induce or reverse gelation in some systems. | Some peptide-based hydrogels exhibit thermo-responsive behavior, transitioning from a solution to a gel upon a change in temperature. nih.govacs.org |
Engineering Scaffolds for Three-Dimensional (3D) Cell Culture and Tissue Regeneration
The nanofibrous architecture of hydrogels derived from this compound closely mimics the natural extracellular matrix (ECM), making them excellent scaffolds for 3D cell culture and tissue engineering. researchgate.netnih.gov The high water content and porous nature of these hydrogels facilitate the transport of nutrients and waste products, which is crucial for cell viability and function. researchgate.netnih.gov
Researchers have demonstrated the suitability of Fmoc-peptide hydrogels for the culture of various cell types, including chondrocytes and fibroblasts. researchgate.net The ability to tailor the mechanical properties of these scaffolds is particularly important, as cell behavior, including proliferation and differentiation, is known to be influenced by the stiffness of the surrounding matrix. researchgate.net
For tissue regeneration applications, these hydrogels can serve as a temporary scaffold that supports cell infiltration, growth, and the formation of new tissue. The inherent biocompatibility of peptide-based materials is a significant advantage, as they are composed of naturally occurring building blocks. nih.gov Furthermore, the modular nature of the self-assembling system allows for the incorporation of bioactive signals, such as cell-adhesive peptide sequences (e.g., RGD), to enhance cellular interaction and guide tissue formation. nih.gov
Integration of Lipopeptides into Functional Biomaterial Constructs
The versatility of this compound extends to its integration into more complex and functional biomaterial constructs. The lipopeptide can be used as a building block in solid-phase peptide synthesis to create more elaborate lipopeptides with specific biological functions. sigmaaldrich.com This allows for the precise design of molecules that can self-assemble into materials with desired therapeutic or cell-instructive properties.
One approach involves the covalent grafting of lipopeptides onto other materials, such as cellulose (B213188) fibers, to create hybrid materials with enhanced functionalities. mdpi.com This can impart new properties, such as antimicrobial activity or improved cell adhesion, to the base material.
Furthermore, the self-assembly of these lipopeptides can be combined with other fabrication techniques, like layer-by-layer assembly, to create structured, multi-functional coatings and films. mdpi.com These constructs can be designed to release bioactive molecules in a controlled manner or to present specific signals to cells in a spatially organized fashion. The ability to create injectable hydrogels that can be delivered in a minimally invasive manner is another key area of research, with potential applications in drug delivery and regenerative medicine. mdpi.commdpi.com
Table 2: Research Findings on Functional Biomaterials Incorporating Lipopeptides
| Application Area | Research Focus | Key Findings |
| 3D Cell Culture | Development of ECM-mimetic scaffolds. | Fmoc-peptide hydrogels support the viability and morphology of various cell types, including chondrocytes and fibroblasts, in a 3D environment. researchgate.net |
| Tissue Regeneration | Engineering scaffolds that promote tissue repair. | The incorporation of bioactive peptide sequences can enhance cell adhesion and guide tissue formation. nih.govfrontiersin.org |
| Hybrid Materials | Covalent modification of surfaces with lipopeptides. | Grafting lipopeptides onto materials like cellulose can introduce new functionalities, such as antimicrobial properties. mdpi.com |
| Injectable Hydrogels | In-situ forming materials for minimally invasive applications. | Self-assembling peptide systems can be designed to form hydrogels under physiological conditions, making them suitable for injection. mdpi.commdpi.com |
Analytical and Characterization Methodologies for Fmoc Lys Palmitoyl Oh and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for both the analysis of purity and the preparative isolation of Fmoc-lys(palmitoyl)-OH and its derivatives. The hydrophobic nature of the palmitoyl (B13399708) group and the aromatic Fmoc protecting group dictates the choice of chromatographic conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common analytical technique for assessing the purity of this compound. This method separates compounds based on their hydrophobicity. A non-polar stationary phase, typically a C8 or C18 alkyl-silica gel, is used in conjunction with a polar mobile phase.
The purity of this compound and related compounds is often determined using a gradient elution method. rsc.org This involves changing the composition of the mobile phase over time, typically by increasing the concentration of an organic solvent like acetonitrile (B52724) in an aqueous solution containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.org For instance, a linear gradient of acetonitrile in 0.1% aqueous TFA is a common mobile phase system. rsc.org The high hydrophobicity of this compound results in a relatively long retention time on a C18 column. The detection is usually performed using a UV detector, as the Fmoc group has a strong chromophore that absorbs UV light.
In the synthesis of more complex derivatives, such as those involving the coupling of this compound to other amino acids or peptides, RP-HPLC is essential for monitoring reaction progress and confirming the purity of the final product. For example, in the preparation of liraglutide (B1674861) precursors, analytical HPLC is used to test the content and purity of fractions collected during purification. google.com
Table 1: Typical RP-HPLC Conditions for Analysis of this compound Containing Peptides
| Parameter | Condition | Reference |
| Column | C18, analytical | rsc.org |
| Mobile Phase A | 0.1% TFA in water | rsc.orggoogle.com |
| Mobile Phase B | Acetonitrile or 0.1% TFA in acetonitrile | rsc.orggoogle.comgoogle.com |
| Gradient | Linear gradient of Mobile Phase B | rsc.org |
| Detection | UV | N/A |
| Flow Rate | Variable, typically analytical scale | N/A |
Advanced Analytical and Preparative HPLC
For the isolation and purification of this compound and its derivatives on a larger scale, preparative HPLC is employed. cem.comcem.com This technique uses larger columns and higher flow rates compared to analytical HPLC to handle larger sample quantities. google.com The principles of separation remain the same as in analytical RP-HPLC, with the goal of isolating the desired compound from unreacted starting materials, by-products, and other impurities.
In the context of synthesizing complex peptides incorporating a palmitoylated lysine (B10760008), preparative HPLC is a critical purification step. For example, after the solid-phase synthesis of a peptide containing this compound, the crude product is often purified by preparative RP-HPLC using a C8 or C18 column and a water/acetonitrile/TFA buffer system. google.com Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product. google.com
Mass Spectrometry for Molecular Mass and Structural Elucidation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. The choice of ionization technique is crucial for analyzing these relatively large and often non-volatile molecules.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and large molecules like lipidated amino acids and peptides. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.
ESI-MS is routinely used to confirm the identity of this compound and its derivatives by providing an accurate measurement of their molecular mass. nih.gov For instance, the high-resolution mass spectrum of a derivative, Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, was obtained using ESI-MS in negative ion mode, showing the [M-H]⁻ ion at m/z 629.2721, which closely matched the theoretical value. nih.gov This technique is often coupled with liquid chromatography (LC-MS) to provide both separation and mass information in a single analysis. creative-proteomics.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for the analysis of large biomolecules, including peptides and proteins. longdom.orgcreative-proteomics.com In MALDI-TOF, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser beam is directed at the sample, causing the matrix to desorb and ionize the analyte molecules. The ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined by their flight time.
MALDI-TOF MS can be used for the analysis of lipidated amino acids and peptides, although the high hydrophobicity of these molecules can sometimes present challenges in sample preparation and peptide recovery. longdom.org This technique is valuable for confirming the molecular weight of the target compound and for analyzing complex mixtures. longdom.orgnih.gov Tandem mass spectrometry (MALDI-TOF/TOF) can provide further structural information by fragmenting the parent ion and analyzing the resulting fragment ions, which can help to distinguish between isomeric and isobaric compounds. nih.gov
Table 2: Mass Spectrometry Data for this compound and a Derivative
| Compound | Ionization Method | Observed m/z | Theoretical m/z | Reference |
| Fmoc-L-Lys(palmitoyl)-OH | Not Specified | Not Specified | 606.85 | scbt.com |
| Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH | ESI-MS (negative ion mode) | 629.2721 ([M-H]⁻) | 629.2716 | nih.gov |
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic techniques provide valuable information about the chemical structure and conformation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed chemical structure of molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can be used to assign all the proton and carbon signals in the molecule, confirming the connectivity of the atoms and the presence of the Fmoc, lysine, and palmitoyl moieties. For example, in the characterization of a related glycated lysine derivative, ¹H-NMR was used to confirm the identity of the compound, with characteristic signals for the sugar anomers being clearly identifiable. nih.gov
Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the amide C=O stretching, the carbamate (B1207046) C=O stretching of the Fmoc group, the carboxylic acid O-H and C=O stretching, and the C-H stretching of the alkyl chains.
Circular Dichroism (CD) spectroscopy can be used to study the conformational properties of peptides and proteins containing this compound. The introduction of a lipophilic palmitoyl group can influence the secondary structure of a peptide, and CD spectroscopy can provide information on whether the peptide adopts a helical, sheet, or random coil conformation.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and the supramolecular chirality of self-assembled systems. The aromatic Fmoc group, with its distinct electronic transitions, serves as a useful chromophore for CD analysis. nih.gov The π-π stacking of these aromatic moieties, a key driving force in the self-assembly of Fmoc-amino acids, can be monitored by the appearance of specific signals in the CD spectrum. nih.govmdpi.com
In studies of Fmoc-lysine derivatives and other Fmoc-peptide assemblies, CD spectra often exhibit characteristic peaks in the 250-310 nm region, which are associated with the π-π* transitions of the fluorenyl group. nih.govnih.gov A pronounced peak around 305 nm is indicative of the coupling of fluorenyl chromophores, suggesting a well-organized assembly. nih.gov The transfer of chirality to the fluorenyl fragments can also generate absorption bands between 250 nm and 295 nm. researchgate.net For palmitoylated tripeptides, which are related to this compound, CD spectroscopy has been used to confirm that the peptide coronas in micellar structures have a largely unordered conformation. acs.org
| Feature | Wavelength Range (nm) | Interpretation |
| π-π* transition of fluorenyl group | 250-310 | Indication of Fmoc group presence and involvement in electronic transitions |
| Coupling of fluorenyl chromophores | ~305 | Suggests π-π stacking and organized self-assembly |
| Chirality transfer to fluorenyl fragments | 250-295 | Evidence of chiral supramolecular arrangement |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable tool for probing the secondary structure and hydrogen bonding patterns within self-assembled peptide-based materials. The amide I region (1600-1700 cm⁻¹) of the FTIR spectrum is particularly sensitive to the peptide backbone conformation. researchgate.netlew.ro For Fmoc-amino acids, self-assembly is often driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding interactions, which can be elucidated through FTIR analysis. nih.gov
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Structural Interpretation |
| Amide I | 1600-1700 | Secondary structure (β-sheets, random coil, etc.) |
| O-H stretch | ~3400 | Presence of hydroxyl groups and water |
| C-H stretch (aromatic) | ~3050 | Presence of the fluorenyl group |
| Amide A (N-H stretch) | ~3300 | Hydrogen bonding in peptide backbone |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, conformation, and dynamics of molecules in solution and in the solid state. For this compound, ¹H and ¹³C NMR can confirm the chemical structure and provide insights into the molecular interactions during self-assembly.
| Proton Type | Expected ¹H Chemical Shift (ppm) |
| Fmoc aromatic protons | 7.2 - 7.7 |
| Lysine backbone and sidechain protons | 3.1 - 5.8 |
| Palmitoyl chain (CH₂)n | 1.2 - 1.8 |
| Palmitoyl terminal CH₃ | ~0.8 |
| Palmitoyl CH₂ adjacent to C=O | ~2.1 |
Microscopic Techniques for Morphological Characterization of Assemblies
Microscopic techniques are essential for visualizing the morphology of the supramolecular structures formed by the self-assembly of this compound and its derivatives.
Cryogenic-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the observation of self-assembled structures in their native, hydrated state by flash-freezing the sample. This technique is crucial for determining the size and shape of nano-assemblies such as micelles, fibers, and vesicles. Studies on related lipoamino acids and peptide amphiphiles have revealed a variety of morphologies. For example, cryo-TEM has been used to visualize nano-fibers in oligopeptide assemblies and spherical micelles in solutions of palmitoylated tripeptides. asm.org In some cases, a mixture of cylindrical micelles and long, twisting tape-like structures have been observed. reading.ac.uk The diameters of these cylindrical micelles were measured to be around 5 nm. reading.ac.uk
Scanning Electron Microscopy (SEM)
SEM is used to obtain high-resolution images of the surface topography of materials. For self-assembled structures, SEM is typically performed on dried samples (xerogels). This technique has been employed to study the morphology of gels formed by Fmoc-lysine derivatives, revealing skin-like fibrous networks. researchgate.net The morphology of these networks can be influenced by the co-assembling components, leading to fibers with different diameters. scispace.com
Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Analysis
In studies of peptide amphiphiles with palmitoyl chains, SAXS data has been fitted to core-shell spherical models to determine the radius of the hydrophobic core and the thickness of the peptide shell. acs.org For example, for C16-micelles, a core radius of ~2.8 nm and a shell thickness of ~5.7 nm have been reported. acs.org In other systems, SAXS has revealed the presence of lamellar structures within nanotapes, with a characteristic d-spacing. rsc.org The versatility of SAXS allows for the investigation of structural transitions, such as the temperature-induced transition from nanotapes to spherical micelles. rsc.org
| System | Model | Core Radius (nm) | Shell Thickness (nm) | Overall Diameter (nm) |
| C16-peptide amphiphile micelles | Core-shell spherical | ~2.8 | ~5.7 | ~17 |
| C18-peptide amphiphile micelles | Core-shell spherical | ~3.0 | ~5.8 | ~17.6 |
| Lipopeptoid micelles | Spherical core-shell | - | - | 4.2 - 5.4 |
Future Research Directions and Emerging Trends in Fmoc Lys Palmitoyl Oh Research
Development of Novel Synthetic Strategies for Bioactive Lipopeptides
The synthesis of lipopeptides is an area of continuous innovation, aiming for more efficient, sustainable, and scalable methods. Fmoc-lys(palmitoyl)-OH is a crucial component in many solid-phase peptide synthesis (SPPS) strategies. nih.govresearchgate.netsemanticscholar.org
Key areas of development include:
Improved Solid-Phase and Solution-Phase Hybrid Approaches: Researchers are exploring hybrid strategies that combine the advantages of both solid-phase and solution-phase synthesis. For instance, the synthesis of a key dipeptide derivative, Fmoc-Lys-(Pal-γ-Glu-OtBu)-OH, in solution, which is then incorporated into a peptide sequence on a solid support, has been shown to be an efficient method for producing complex lipopeptides like liraglutide (B1674861) with high purity and yield. researchgate.net
Sustainable Synthetic Methods: A significant trend is the move towards "green chemistry" in peptide synthesis. This includes the development of wash-free SPPS protocols that drastically reduce solvent waste. By using directed nitrogen flushing to remove volatile reagents, the need for extensive washing steps is eliminated without compromising the purity of the final product. vulcanchem.com
Orthogonal Protection Strategies: The use of multiple protecting groups that can be removed under different conditions (orthogonal protection) is critical for the synthesis of complex, multi-functionalized lipopeptides. researchgate.netnih.gov The Fmoc group, removable by a base like piperidine (B6355638), is a cornerstone of this approach, often used in conjunction with other protecting groups like tert-butyl (tBu) and allyl (All). plos.org This allows for the precise and selective modification of different parts of the peptide molecule.
Enzymatic and Chemo-enzymatic Synthesis: While chemical synthesis dominates, there is growing interest in using enzymes for specific steps in lipopeptide synthesis. This can offer advantages in terms of stereoselectivity and milder reaction conditions.
Discovery of New Biological Activities and Exploration of Untapped Therapeutic Targets
The unique amphiphilic nature of lipopeptides, conferred by the lipid tail of components like palmitoyl-lysine, allows them to interact with cell membranes and exhibit a wide range of biological activities. nih.gov While their antimicrobial properties are well-established, researchers are now uncovering new therapeutic potentials. researchgate.netmdpi.comresearchgate.net
Emerging therapeutic areas include:
Anticancer Agents: Some lipopeptides have demonstrated cytotoxic effects against tumor cells. researchgate.netijbs.com Future research will focus on designing lipopeptides that can selectively target cancer cell membranes or interfere with signaling pathways crucial for tumor growth and survival. ijbs.com For example, disrupting protein palmitoylation, a modification essential for the function of proteins like EGFR and RAS involved in cancer, is a promising strategy. ijbs.comchemistryviews.org
Antiviral and Antifungal Therapies: The ability of lipopeptides to disrupt microbial membranes makes them promising candidates for developing new antiviral and antifungal drugs. researchgate.netajmb.org This is particularly important in the face of growing resistance to existing antimicrobial agents.
Neurological Disorders: Protein palmitoylation has been implicated in various neurological diseases. researchgate.netnih.gov Understanding how lipopeptides interact with and modulate these processes could open up new avenues for treating conditions like epilepsy and neurodegenerative diseases. nih.gov
Immunomodulation: Lipopeptides can act as adjuvants, enhancing the immune response to vaccines. The palmitoyl-lysine moiety can serve as a lipid anchor, improving the presentation of antigens to the immune system. glpbio.com
Metabolic Diseases: The success of liraglutide, a lipopeptide used to treat type 2 diabetes, highlights the potential of this class of molecules in metabolic disorders. researchgate.netnih.gov Future research will likely focus on developing next-generation lipopeptides with improved efficacy and longer-lasting effects for conditions like obesity and diabetes. tandfonline.com
Integration with Nanotechnology and Development of Responsive Smart Materials
The self-assembling properties of lipopeptides are being harnessed to create novel nanomaterials with applications in drug delivery and materials science.
Key trends in this area are:
Drug Delivery Systems: Palmitoylated peptides can self-assemble into nanostructures like micelles and nanofibers. nih.govucl.ac.uk These structures can encapsulate and protect therapeutic agents, such as small molecule drugs or siRNA, and deliver them to specific sites in the body. acs.orgnih.gov The lipid component can enhance the penetration of these nanocarriers through biological membranes, including the blood-brain barrier. ucl.ac.uk
Smart Materials: Researchers are designing "smart" materials based on lipopeptides that can respond to specific environmental stimuli, such as changes in pH or temperature. researchgate.net These materials could be used in applications ranging from controlled drug release to tissue engineering.
Hydrogels: Fmoc-dipeptides, including those containing lysine (B10760008), can form hydrogels that can be used for 3D cell culture and as scaffolds for regenerative medicine. researchgate.net The properties of these hydrogels can be tuned by altering the peptide sequence and the lipid component.
Advancement in In Silico Modeling and Predictive Analytics for Lipopeptide Design
Computational approaches are becoming increasingly vital in accelerating the discovery and optimization of new lipopeptides. researchgate.netajmb.orgroutledge.comnih.govacs.org
The role of computational tools includes:
Predicting Biological Activity: Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models can be used to predict the antimicrobial, anticancer, or other biological activities of novel lipopeptide sequences. routledge.comnih.gov This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.
Understanding Mechanisms of Action: Computer simulations can provide detailed insights into how lipopeptides interact with cell membranes at the molecular level. acs.orgresearchgate.net This helps in understanding their mechanism of action and in designing molecules with improved selectivity and potency.
Optimizing Pharmacokinetic Properties: In silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of lipopeptides. ajmb.orgnih.gov This information is crucial for designing drug candidates with favorable pharmacokinetic profiles. For example, computational methods can help in designing lipopeptides with enhanced stability and longer half-lives in the body.
Rational Design of Novel Lipopeptides: By combining predictive modeling with an understanding of the structure-activity relationships, researchers can rationally design new lipopeptides with desired properties. nih.gov This data-driven approach is expected to significantly accelerate the development of the next generation of lipopeptide-based therapeutics and materials.
Q & A
What are the optimal synthetic strategies for incorporating palmitoyl groups into Fmoc-Lys-OH, and how can reaction conditions be optimized to minimize side reactions?
Answer:
The synthesis of Fmoc-Lys(palmitoyl)-OH typically involves orthogonal protection of the ε-amino group of lysine. A common approach is to use palmitic acid activated as an N-hydroxysuccinimide (NHS) ester or pentafluorophenyl (PFP) ester, reacting with the ε-amino group of Fmoc-Lys-OH under mild basic conditions (e.g., DIPEA in DMF) . To optimize yield and purity:
- Protection Strategy : Use temporary protecting groups (e.g., Boc or Alloc) on the α-amino group to prevent undesired acylation. The Alloc group can be selectively removed via Pd-catalyzed deprotection without affecting the Fmoc group .
- Reaction Monitoring : Employ LC-MS or TLC to track reaction progress and identify intermediates.
- Purification : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve palmitoylated products from unreacted starting materials .
How can researchers validate the structural integrity and purity of this compound for peptide synthesis?
Answer:
Rigorous characterization involves:
- Spectroscopic Analysis :
- NMR : Confirm the presence of the palmitoyl chain via H NMR signals at δ 1.2–1.3 ppm (CH groups) and δ 2.2–2.4 ppm (amide linkage) .
- Mass Spectrometry : ESI-MS or MALDI-TOF should show a molecular ion peak matching the theoretical mass (e.g., CHNO, MW = 628.8 g/mol).
- Chromatographic Purity : HPLC analysis with UV detection at 265 nm (Fmoc absorbance) should demonstrate ≥95% purity .
- Functional Validation : Incorporate the derivative into a model peptide (e.g., a short antimicrobial peptide) and verify bioactivity to confirm proper functionality .
What experimental designs are critical for studying the self-assembly behavior of this compound in nanostructured materials?
Answer:
Self-assembly studies require:
- Solvent Screening : Test solvents like water, DMSO, or ethanol to identify conditions favoring micelle, vesicle, or fibril formation. For example, gradual solvent exchange (e.g., DMSO to PBS) can trigger nanostructure formation .
- Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter and polydispersity index to assess assembly uniformity.
- Transmission Electron Microscopy (TEM) : Visualize morphology (e.g., spherical micelles vs. elongated fibrils) .
- Critical Aggregation Concentration (CAC) : Determine via fluorescence spectroscopy using pyrene as a probe to quantify hydrophobic domain formation .
How does the palmitoyl chain length influence the biological activity of this compound in neuroactive peptide analogs?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Lipophilicity and Membrane Permeability : Longer acyl chains (e.g., palmitoyl, C16) enhance blood-brain barrier (BBB) penetration compared to shorter chains (e.g., octanoyl, C8), as demonstrated in anticonvulsant galanin analogs .
- Receptor Binding : Palmitoylation can stabilize α-helical conformations in peptides, improving receptor affinity. For example, palmitoyl-modified neuropeptide Y analogs show prolonged activity due to reduced proteolytic degradation .
- Contradictions : While longer chains improve bioavailability, excessive hydrophobicity may reduce solubility, necessitating formulation optimization (e.g., PEGylation or lipid nanoparticle encapsulation) .
What methodologies address discrepancies in reported cytotoxicity profiles of this compound derivatives?
Answer:
Discrepancies often arise from:
- Assay Variability : Compare results across multiple assays (e.g., MTT, LDH release, and live/dead staining) to distinguish true cytotoxicity from assay-specific artifacts .
- Cell Line Differences : Test derivatives in primary cells (e.g., neurons) vs. immortalized lines (e.g., HEK293), as metabolic activity and membrane composition affect toxicity .
- Aggregation State : Characterize nanostructures (e.g., micelles vs. monomers) via DLS, as aggregated forms may induce false-positive cytotoxicity .
How can researchers optimize this compound for targeted drug delivery systems?
Answer:
Key strategies include:
- Conjugation to Targeting Ligands : Attach peptides (e.g., RGD for tumor targeting) or antibodies via click chemistry (e.g., azide-alkyne cycloaddition) to the ε-amino group .
- Stimuli-Responsive Design : Incorporate pH-sensitive linkers (e.g., hydrazone bonds) to release payloads in acidic tumor microenvironments .
- In Vivo Validation : Use fluorescently labeled derivatives (e.g., Cy5-conjugated) in animal models to track biodistribution via IVIS imaging .
What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?
Answer:
Challenges include:
- Low Abundance : Use LC-MS/MS with selective reaction monitoring (SRM) for sensitive detection (LOD < 1 ng/mL) .
- Matrix Effects : Employ solid-phase extraction (SPE) with C18 cartridges to remove interfering lipids and proteins .
- Degradation : Store samples at -80°C and include protease inhibitors (e.g., PMSF) to prevent enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
